molecular formula C10H15NO3 B1609817 2-(2,5-Dimethoxyphenylamino)ethanol CAS No. 28226-20-2

2-(2,5-Dimethoxyphenylamino)ethanol

Cat. No. B1609817
CAS RN: 28226-20-2
M. Wt: 197.23 g/mol
InChI Key: HXVDGJWIQNKTFN-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethoxyphenylamino)ethanol” is a chemical compound with the molecular formula C10H15NO3 . It belongs to the class of phenethylamines, which includes psychoactive substances like mescaline and MDMA. However, it is a non-psychoactive compound and is not known to have any recreational use. Instead, it is primarily used as a research chemical due to its unique properties that make it a promising candidate for various scientific applications.


Synthesis Analysis

The synthesis of “2-(2,5-Dimethoxyphenylamino)ethanol” can be achieved using a variety of methods, including reductive amination and electrophilic substitution . The final product is typically purified using recrystallization or column chromatography .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethoxyphenylamino)ethanol” is characterized by the presence of a phenyl ring substituted with two methoxy groups and an aminoethanol group . The InChI string representation of the molecule is InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 .


Chemical Reactions Analysis

As a phenethylamine derivative, “2-(2,5-Dimethoxyphenylamino)ethanol” may undergo reactions typical of this class of compounds. However, specific chemical reactions involving this compound have not been reported in the literature .


Physical And Chemical Properties Analysis

“2-(2,5-Dimethoxyphenylamino)ethanol” is a white, crystalline powder. It has a molecular weight of 197.23 g/mol . It is soluble in a wide range of solvents including water, ethanol, and ether. The compound is relatively stable under normal conditions and is not known to be highly reactive.

Scientific Research Applications

Antioxidant Activity

Studies have shown that 2-(2,5-Dimethoxyphenylamino)ethanol exhibits antioxidant properties, which could be beneficial in preventing and treating oxidative stress-related conditions, including diabetes, cancer, and cardiovascular diseases .

Proteomics Research

The compound is utilized in proteomics research due to its unique properties. It aids in the study of protein expression and function within various biological systems .

Molecular Formula Studies

The molecular formula of C10H15NO3 provides insights into the compound’s structure and potential reactivity, which is essential for various chemical analyses and research applications .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “2-(2,5-Dimethoxyphenylamino)ethanol” are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-(2,5-dimethoxyanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-8-3-4-10(14-2)9(7-8)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVDGJWIQNKTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443384
Record name 2-(2,5-Dimethoxyanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28226-20-2
Record name 2-(2,5-Dimethoxyanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28226-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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